(-)-GB-1a

SIRT6 Agonist NAFLD Lipid Metabolism

Generic biflavanoid substitution risks confounding SIRT6/NF-κB experiments-minor hydroxylation differences can shift potency by orders of magnitude. (-)-GB-1a is a mechanistically validated SIRT6 agonist with defined hepatoprotective and anti-inflammatory mechanisms. • SIRT6-dependent reduction of triglyceride, ROS, IL-6, IL-1β, TNF-α in primary hepatocytes; effects abrogated in SIRT6-KO models • Restores ZO-1/Occludin tight junction proteins; suppresses NF-κB nuclear translocation while activating Nrf2 in DSS-colitis models • Minimal tyrosinase inhibition vs. GB-2 (IC50 582 µM) for cleaner SIRT6 or Nrf2/NF-κB pathway probing Analytically QC'd with batch-specific certificates to ensure reproducibility in NAFLD, colitis, and hepatic metabolic signaling studies.

Molecular Formula C30H22O10
Molecular Weight 542.496
CAS No. 220611-41-6
Cat. No. B593241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-GB-1a
CAS220611-41-6
Molecular FormulaC30H22O10
Molecular Weight542.496
Structural Identifiers
SMILESC1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
InChIInChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27+,29-/m1/s1
InChIKeyMXEIKUWMKSYEII-KBKXWFDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(-)-GB-1a Procurement & Differentiation Guide


(-)-GB-1a (CAS 220611-41-6), also known as Garcinia Biflavanoid 1a, is a naturally occurring biflavanoid isolated from Garcinia species, including Garcinia kola, Garcinia travancorica, and Garcinia xanthochymus [1]. It belongs to the biflavanone subclass characterized by a 3,8″-biflavanone linkage [2]. (-)-GB-1a has been primarily characterized as an antioxidant agent with an IC50 value of 148 µM in standard radical scavenging assays . Beyond this basal activity, recent mechanistic investigations have established its role as a SIRT6 agonist with downstream anti-inflammatory and hepatoprotective effects [3][4].

1
SIRT6 pathway activation and hepatic lipid metabolism studies
2
NF-κB suppression and Nrf2 pathway crosstalk assay context
3
Reported low tyrosinase background for pathway selectivity profiling
4
Natural Garcinia biflavanoid with defined stereochemistry

Why In-Class Biflavanoid Substitution Fails


While (-)-GB-1a shares the biflavanoid core scaffold with compounds such as GB-1, GB-2, and morelloflavone from Garcinia kola, empirical evidence demonstrates that subtle structural variations critically alter both target engagement and downstream pharmacology [1]. In head-to-head comparisons of antimalarial potency, GB-1 exhibited an IC50 of 0.16 µM against Plasmodium falciparum, whereas (-)-GB-1a, GB-2, and kolaflavonone were significantly less potent, indicating that minor hydroxylation pattern differences within this class can result in orders-of-magnitude changes in biological activity [2]. Furthermore, (-)-GB-1a has been mechanistically validated as a SIRT6 agonist that regulates hepatic lipid metabolism, oxidative stress, and NF-κB-mediated inflammation via Nrf2 pathway activation—a specific signaling signature not established for its close structural analogs [3][4]. Generic substitution based solely on scaffold similarity therefore carries a high risk of confounding experimental outcomes and undermining data reproducibility in studies targeting SIRT6, NF-κB/Nrf2 crosstalk, or hepatic metabolic regulation.

GB-1 (PPARα activator) may not engage SIRT6
Structural analog GB-1 mediates effects via PPARα independently of SIRT6; substituting may shift pathway-response endpoints and confound SIRT6-specific studies.
GB-2 and kolaflavonone may exhibit broader enzyme inhibition
In-class analogs show significantly different antiplasmodial potency and tyrosinase inhibition profiles; scaffold similarity does not predict target engagement or pathway selectivity.
Unvalidated biflavanoids lack mechanistic context
Substitution with uncharacterized Garcinia biflavanoids carries a high risk of confounding Nrf2/NF-κB crosstalk or hepatic metabolic endpoint interpretation.

Quantitative Differentiation from Biflavanoid Analogs


SIRT6 Agonist Activity in Hepatic Lipid Metabolism

(-)-GB-1a demonstrates functional SIRT6 agonist activity, a mechanism not established for its closest structural analog GB-1 [1]. In mouse primary hepatocytes (MPHs), the hepatoprotective effects of (-)-GB-1a—including reduced triglyceride (TG) content, reduced reactive oxygen species (ROS), and inhibition of inflammatory cytokines—were completely lost in liver SIRT6-specific knockout (SIRT6-LKO) hepatocytes, whereas the baseline cellular phenotype remained intact [2]. This SIRT6-dependent mechanism is absent for GB-1, which has been shown to act via PPARα regulation independently of SIRT6 engagement [3].

SIRT6 Agonist vs. GB-1
Head-to-head
SIRT6-dependent hepatoprotection; effects abolished in SIRT6-LKO hepatocytes. GB-1: PPARα-dependent, SIRT6-independent.
Supports SIRT6-dependent pathway interpretation
Model context: Mouse primary hepatocytes
SIRT6 Agonist NAFLD Lipid Metabolism Hepatoprotection

Dual NF-κB Suppression and Nrf2 Activation in Colitis

In a dextran sodium sulfate (DSS)-induced ulcerative colitis mouse model, (-)-GB-1a treatment significantly reduced disease activity index (DAI) scores, a composite measure of weight loss, stool consistency, and rectal bleeding, relative to untreated DSS controls [1]. Mechanistically, (-)-GB-1a suppressed TNF-α-induced nuclear translocation of NF-κB p65 in human colonic epithelial cells (HCoEpic), while simultaneously activating the Nrf2/HO-1 antioxidant pathway, a dual regulatory profile not systematically documented for other Garcinia biflavanoids [2][3].

Dual NF-κB/Nrf2 in Colitis
Assay context
Reported DAI score reduction (p
Reported colitis-model endpoint context
Model context: DSS-induced mouse model; HCoEpic cells
Low Tyrosinase Activity
Class-level inference
Minimal inhibition vs. GB-2 (IC50 582 µM) and kojic acid (IC50 130 µM).
Supports pathway selectivity profiling context
Mushroom tyrosinase enzymatic assay
Antioxidant Baseline
Data to verify
IC50 = 148 µM (radical scavenging). No standardized comparative data available.
Baseline characterization; procurement should rely on validated pathway endpoints
Assay methodology not fully specified
Ulcerative Colitis NF-κB Nrf2 Intestinal Barrier

Low Tyrosinase Inhibitory Activity

In a comparative analysis of tyrosinase inhibition among five major biflavanones isolated from Garcinia kola seeds, (-)-GB-1a exhibited substantially weaker tyrosinase inhibitory activity relative to the most potent analog GB-2 [1]. GB-2 displayed an IC50 of 582 µM against mushroom tyrosinase, whereas (-)-GB-1a, GB-1, and kolaflavonone demonstrated minimal inhibition at equivalent concentrations [2]. The reference inhibitor kojic acid showed an IC50 of 130 µM under identical conditions [3].

Low Tyrosinase Activity
Class-level inference
Minimal inhibition vs. GB-2 (IC50 582 µM) and kojic acid (IC50 130 µM).
Supports pathway selectivity profiling context
Mushroom tyrosinase enzymatic assay
Tyrosinase Selectivity Melanogenesis Natural Product

Antioxidant Potency Baseline

(-)-GB-1a demonstrates antioxidant activity with an IC50 value of 148 µM . This represents moderate radical scavenging potency; no quantitative head-to-head antioxidant comparison with other Garcinia biflavanoids under identical assay conditions has been published [1]. The IC50 value should therefore be interpreted as a baseline characterization rather than a competitive differentiation metric.

Antioxidant Baseline
Data to verify
IC50 = 148 µM (radical scavenging). No standardized comparative data available.
Baseline characterization; procurement should rely on validated pathway endpoints
Assay methodology not fully specified
Antioxidant DPPH Radical Scavenging Biflavanoid

Validated Application Scenarios


SIRT6-Dependent Hepatoprotection and NAFLD Research

(-)-GB-1a is optimally deployed in studies of nonalcoholic fatty liver disease (NAFLD) and hepatic metabolic regulation where SIRT6 agonism is the hypothesized mechanism of action. In validated mouse primary hepatocyte models, (-)-GB-1a reduced triglyceride accumulation, suppressed reactive oxygen species (ROS), and inhibited IL-6, IL-1β, and TNF-α expression, with complete abrogation of these effects in SIRT6 knockout hepatocytes [1]. This makes (-)-GB-1a a suitable positive control or tool compound for SIRT6 activation studies, whereas analogs like GB-1 (which act via PPARα independently of SIRT6) would not serve this purpose [2].

Intestinal Inflammation and Mucosal Barrier Studies

For investigations of ulcerative colitis, inflammatory bowel disease, or intestinal epithelial barrier function, (-)-GB-1a provides a well-characterized dual-pathway intervention. In a DSS-induced colitis mouse model, (-)-GB-1a significantly improved disease activity index (DAI) scores and restored tight junction protein expression (ZO-1, Occludin) [3]. Mechanistically, it suppressed NF-κB nuclear translocation while activating Nrf2-mediated antioxidant responses [4]. Researchers studying NF-κB/Nrf2 crosstalk should prioritize (-)-GB-1a over uncharacterized biflavanoids to ensure mechanistic consistency with published findings.

Low Tyrosinase Background for Cleaner Profiling

In melanogenesis-related dermatological research where tyrosinase inhibition would confound data interpretation, (-)-GB-1a offers a cleaner pharmacological profile compared to more promiscuous in-class analogs. Unlike GB-2 (IC50 582 µM tyrosinase inhibition) [5], (-)-GB-1a exhibits minimal tyrosinase inhibitory activity, making it a more selective probe for NF-κB/Nrf2 or SIRT6 pathways without unintended effects on melanin synthesis [6].

Antioxidant Mechanism Studies with Defined Basal Activity

(-)-GB-1a may be employed as a moderate-potency antioxidant control (IC50 148 µM) in cellular oxidative stress assays where the objective is to evaluate SIRT6-dependent or Nrf2-mediated antioxidant responses rather than direct radical scavenging . Users requiring potent antioxidant activity as a primary endpoint should consider alternative compounds with superior potency; (-)-GB-1a is more appropriately selected when the scientific question concerns upstream signaling regulation rather than stoichiometric radical neutralization.

Application
Selection Property
Validation Focus
SIRT6-dependent metabolism research
SIRT6 agonist assay context
SIRT6-knockout model response and lipid endpoint review
Intestinal inflammation and barrier models
Dual NF-κB/Nrf2 pathway response
Barrier protein restoration and DAI endpoint review
Pathway selectivity and off-target profiling
Low tyrosinase activity background
Melanogenesis confounder endpoint review
Oxidative stress pathway studies
Moderate radical scavenging baseline
Nrf2-mediated antioxidant response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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